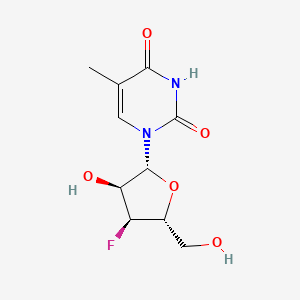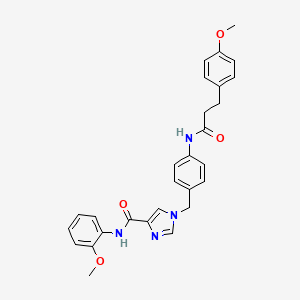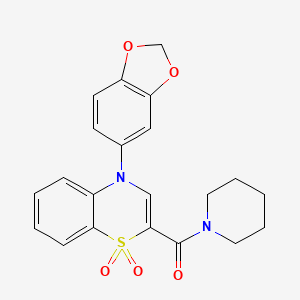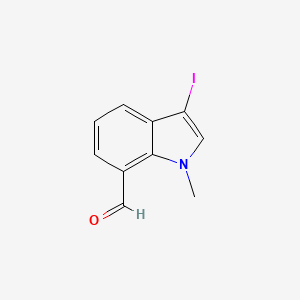
3'-Deoxy-3'-fluoro-5-methyluridine
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-5-methyluridine is a purine nucleoside analogue. This compound is characterized by the substitution of a fluorine atom in place of the hydroxyl group at the 3’ position, which increases the rigidity and stability of the molecule . It has broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
The synthesis of 3’-Deoxy-3’-fluoro-5-methyluridine involves several steps. One common method includes the fluorination of a precursor molecule at the 3’ position. This process typically requires specific reagents and conditions to ensure the selective introduction of the fluorine atom. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3’-Deoxy-3’-fluoro-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced form.
Substitution: The fluorine atom at the 3’ position can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoro-5-methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: It has potential therapeutic applications in treating cancers, especially lymphoid malignancies, due to its antitumor activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluoro-5-methyluridine involves the inhibition of DNA synthesis. By incorporating into the DNA strand, it disrupts the normal replication process, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in DNA replication and repair, making it effective against certain types of cancer .
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’-fluoro-5-methyluridine can be compared with other nucleoside analogues, such as:
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleoside analogue with antiviral properties.
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Gemcitabine: A nucleoside analogue used in the treatment of various cancers. The uniqueness of 3’-Deoxy-3’-fluoro-5-methyluridine lies in its specific substitution pattern and its ability to induce apoptosis by disrupting DNA synthesis
Propriétés
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCLDYCKOUGAR-JXOAFFINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3226178.png)

![2-[(3-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3226185.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3226187.png)
![6-(azepan-1-ylsulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3226191.png)
![6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3226196.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3226205.png)
![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3226208.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3226215.png)
![(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide](/img/structure/B3226219.png)


![3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester](/img/structure/B3226260.png)
